2-Methoxypropyl acetate
Overview
Description
2-Methoxypropyl acetate is a chemical compound used in various industrial and chemical synthesis processes. It is known for its role in catalysis, reaction intermediates, and as a solvent in coatings and inks.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes can lead to esters related to 2-Methoxypropyl acetate with high selectivity (Rucklidge, Morris, & Cole-Hamilton, 2005). Another approach involves the palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetates and acetamides, showcasing the versatility of palladium-catalyzed methods in synthesizing complex esters (Wang, Xia, Guo, Chen, & Xiao, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxypropyl acetate has been characterized using various spectroscopic methods, including NMR, IR, and MS. Crystallography studies have provided insights into the molecular geometry and interactions, such as C-H···O formations and weak intermolecular interactions that influence the crystal packing and stability of these compounds (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
2-Methoxypropyl acetate and its derivatives participate in a variety of chemical reactions. These include transformations into cyclic isopropylidene acetals, indicating its utility in protecting groups for carbohydrates and in synthesizing partially protected sugars (Fanton, Gelas, & Horton, 1980). Furthermore, the synthesis of thiadiazole derivatives highlights its application in creating compounds with potential antimicrobial activities (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Scientific Research Applications
Synthesis Tools in Biology and Industry : 2-Methoxypropene is used for selectively protecting ketose sugars and oligosaccharides, providing valuable tools for synthesis in biological and industrial applications (Fanton, Gelas, & Horton, 1980).
Enantiomer Selective N-Acylation : Isopropyl 2-propoxyacetate, closely related to 2-Methoxypropyl acetate, is identified as the most effective acylating agent for enantiomer selective N-acylation of racemic amines, achieving excellent conversions and enantiomeric excess values (Olah et al., 2018).
Toxicology : Serine, acetate, sarcosine, and glycine can reduce testicular toxicity in rats after exposure to 2-methoxyethanol, suggesting potential medical applications (Mebus, Welsch, & Working, 1989).
Thin Film Deposition : Yttrium and erbium 2-methoxyethoxides are used for sol-gel deposition of Er-doped Yb3Al5O12 thin films, indicating its utility in materials science (Rubešová et al., 2014).
Dye Production : Methine and azamethine dyes derived from 2-pyridone, using cellulose acetate films, produce magenta to cyan coloration with stable thermal and photochemical stabilities, showcasing its use in dye manufacturing (Bello, 1995).
Prenatal Toxicity Studies : Inhalation exposure to 2-methoxypropanol-1, similar to 2-methoxypropyl-acetate-1, can cause prenatal toxicity in Himalayan rabbits (Hellwig, Klimisch, & Jäckh, 1994).
Chemical Synthesis : The solid base K2CO3/Al2O3 catalyzes the synthesis of 2-Methoxyethyl acetate from ethylene glycol monomethyl ether, indicating its role in chemical synthesis and its reusability (Yang Jian-guo, 2008).
Biological Material Analysis : A developed procedure accurately and precisely detects and quantifies 2-(2-methoxyethoxy)acetic acid (MEAA) in human urine samples, a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol (B'hymer et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-methoxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVKSVLFLRBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041433 | |
Record name | 2-Methoxy-1-propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid | |
Record name | 1-Propylene glycol-2-methyl ether acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
77 °F | |
Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.516 kPa | |
Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
2-Methoxypropyl acetate | |
CAS RN |
70657-70-4 | |
Record name | 1-Propanol, 2-methoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70657-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypropyl-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1-propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ACETOXY-2-METHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NS6CBN69F | |
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Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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